molecular formula C14H19NO B15222585 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one

2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B15222585
M. Wt: 217.31 g/mol
InChI Key: BSKMLXPJGFZIFA-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones. It is structurally characterized by a phenyl ring attached to a pyrrolidine ring via a propanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound targets the norepinephrine and dopamine transporters, blocking their reuptake and prolonging the action of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl ring and a pyrrolidine ring. This structural configuration contributes to its distinct pharmacological profile and makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H19NO/c1-12(11-15-9-5-6-10-15)14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

BSKMLXPJGFZIFA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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